Scientific Field: Organic & Biomolecular Chemistry
Application Summary: The ring-opening of cyclopropanols is a well-documented and active area of research.
Methods of Application: The process involves the ring-opening of cyclopropanols and subsequent coupling with various partners.
Results or Outcomes: This method has facilitated the synthesis of pharmaceutical compounds, natural products, and structurally more diversified organic synthetic intermediates.
Scientific Field: Chemical Science
Application Summary: A novel copper-catalyzed hydroxycyclopropanol ring-opening cyclization methodology has been reported to synthesize di- or tri-substituted THFs and THPs.
Methods of Application: The reaction involves the cleavage of a strained C–C bond and the formation of a new Csp3–O bond to produce the aforementioned O-heterocycles.
Results or Outcomes: The new THF synthesis features a broad substrate scope, scalability, and good functional-group tolerability.
Scientific Field: Organic Chemistry
Application Summary: Cyclopropanol can be synthesized through several methods, including the intramolecular nucleophilic substitution of haloalkanes.
Methods of Application: This method involves the reaction of a haloalkane with a nucleophile, leading to the substitution of the halogen atom.
Results or Outcomes: This method allows for the synthesis of cyclopropanol, despite the inherent instability of the three-membered ring system.
Application Summary: Another method for the synthesis of cyclopropanol involves the reaction of carbene with water or alcohols.
Methods of Application: In this reaction, the carbene, a highly reactive species, reacts with water or an alcohol to form cyclopropanol.
Scientific Field: Organic Synthesis
Application Summary: Cyclopropanol can be used as a starting material in the synthesis of various organic compounds.
Methods of Application: The methods used for the synthesis of cyclopropanol allows us to appreciate its complex nature and the sophisticated techniques required to create it.
Results or Outcomes: Understanding these methods enables the creation of more complex structures.
Scientific Field: Chemical Biology
Application Summary: Cyclopropane and cyclopropene derivatives have found interesting applications in catalysis, have shown to be excellent biorthogonal chemical reporters.
Methods of Application: The methods involve the use of cyclopropane and cyclopropene derivatives in catalysis.
Cyclopropanol is an organic compound with the chemical formula C₃H₆O, characterized by a three-membered cyclopropyl ring that contains a hydroxyl group. This unique structure imparts significant instability to the compound due to the ring strain associated with its three-membered configuration. Cyclopropanol is highly reactive, often undergoing ring-opening reactions and rearrangements to form other compounds, such as propanal. Its utility in organic synthesis is notable, particularly as a synthon for generating cyclopropyl-containing compounds, which have applications in medicinal chemistry and materials science .
Cyclopropanol and its derivatives exhibit various biological activities. Research indicates that compounds containing cyclopropyl groups can serve as potential antiviral agents and modulators of protein trafficking. These properties make cyclopropanol a valuable scaffold in drug discovery and development . Additionally, studies have shown that cyclopropanol derivatives may interact with biological targets, influencing cellular processes and pathways .
Several methods exist for synthesizing cyclopropanol:
These methods highlight the versatility and importance of cyclopropanol in organic synthesis.
Cyclopropanol has several applications in various fields:
Interaction studies involving cyclopropanol have focused on its reactivity with electrophiles and nucleophiles. For instance, photocatalytic methods have been developed to couple cyclopropanols with alkenes, resulting in diverse ketone products. These studies demonstrate the compound's ability to participate in complex chemical transformations under mild conditions . Additionally, investigations into its interactions with biological molecules are ongoing, aiming to elucidate its potential therapeutic roles.
Cyclopropanol shares structural similarities with several compounds. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Propanal | Aldehyde | Direct product of cyclopropanol rearrangement |
Cyclobutanol | Cyclic Alcohol | Four-membered ring; more stable than cyclopropanol |
1-Cyclopropyl-2-butanol | Cyclic Alcohol | Contains a longer carbon chain; different reactivity |
Methylenecyclobutane | Cyclic Alkene | More stable due to larger ring size; different reactivity |
Cyclopropanol's uniqueness lies in its three-membered ring structure and high reactivity. While similar compounds may share certain characteristics, their stability and reactivity profiles differ significantly.
Cyclopropanol's history is intertwined with the discovery of cyclopropane, first synthesized in 1881 by August Freund via an intramolecular Wurtz reaction of 1,3-dibromopropane. Cyclopropanol itself was serendipitously synthesized in 1942 by Magrane and Cottle through the reaction of epichlorohydrin with magnesium bromide and ethyl Grignard reagent, though initial yields were low (~40%) due to purification challenges. Early studies by Roberts and Chambers in 1951 further elucidated its solvolytic behavior, revealing rapid isomerization to propionaldehyde under distillation.
The structural confirmation of cyclopropanol relied on derivative analyses, as the pure compound proved elusive. By the 1960s, synthetic advances, such as Baeyer-Villiger oxidation of methyl cyclopropyl ketones, enabled broader access to cyclopropanol derivatives. These efforts laid the groundwork for its exploration in strained-ring chemistry and bioorthogonal applications.
Cyclopropanol's synthetic value stems from two key attributes:
Recent biocatalytic approaches have expanded its utility. For instance, engineered dehaloperoxidase from Amphitrite ornata achieves diastereo- and enantioselective cyclopropanation of vinyl esters with ethyl diazoacetate (up to 99.5:0.5 er), streamlining access to chiral cyclopropanols for drug synthesis.
Cyclopropanol has been repurposed as a bioorthogonal warhead activated by mild electrochemical stimuli. Oxidative ring-opening generates β-haloketones, enabling selective labeling of aspartate/glutamate residues in proteins (Figure 1). This strategy bypasses traditional photoactivation, offering spatiotemporal control for live-cell imaging and proteomics.
Despite advances, asymmetric cyclopropanol synthesis remains challenging. Biocatalytic methods using engineered hemoproteins (e.g., myoglobin variants) show promise but require optimization for broader substrate scope. Transition metal catalysts, such as Rh₂(S-PTTL)₄, achieve high enantioselectivity (>90% ee) in cyclopropanation but struggle with electron-deficient olefins.
Early cyclopropanol syntheses relied on carbene intermediates generated from diazomethane (CH₂N₂). Photolysis or thermolysis of diazomethane produces methylene carbene (CH₂), which undergoes [2+1] cycloaddition with alkenes to form cyclopropanes [1] [7]. While this method provided foundational insights, its utility for cyclopropanol synthesis is limited due to diazomethane’s explosivity and the challenge of introducing hydroxyl groups post-cyclopropanation [1] [7]. Modifications involving hydroxyl-containing alkenes or subsequent oxidation steps have been explored but often suffer from poor regioselectivity [7].
The Kulinkovich reaction revolutionized cyclopropanol synthesis by enabling direct formation from carboxylic esters. This titanium-mediated process involves:
Simmons-Smith-type reagents, such as Zn(CH₂I)₂ generated from CH₂I₂ and Zn-Cu couple, facilitate cyclopropanation of alkenes [1] [3]. Kinetic studies reveal an induction period attributed to Schlenk equilibrium between Zn(CH₂I)₂ and IZnCH₂I, with the former being the active species [3]. Additives like Brønsted acids accelerate the reaction by shifting this equilibrium, achieving diastereoselectivities up to 10:1 for certain dihydropyrrole substrates [3]. For example, cyclopropanation of a dihydropyrrole intermediate in Saxagliptin synthesis proceeds via a zinc carbenoid mechanism, underscoring its pharmaceutical relevance [3].
Cyclopropanones, highly strained ketones, serve as pivotal intermediates but are challenging to isolate. Rivera et al. developed 1-sulfonylcyclopropanols as stable precursors that liberate cyclopropanones in situ upon treatment with organometallic reagents [4]. For instance, reacting 1-phenylsulfonylcyclopropanol with Grignard reagents (RMgX) yields 1-substituted cyclopropanols in >90% yield [4]. This method accommodates sp³-, sp²-, and sp-hybridized nucleophiles, significantly expanding substrate scope compared to classical approaches [4].
The strategic use of 1-sulfonyl groups (e.g., pyrrolidine-1-sulfonyl) enhances the stability of cyclopropanol precursors while allowing facile deprotection [5]. X-ray crystallography confirms the planarity of the sulfonyl-substituted cyclopropane ring in compounds like 1-(pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde (PubChem CID: 115023052) [5]. These precursors undergo smooth addition with organolithium or Grignard reagents, enabling modular synthesis of polysubstituted cyclopropanols [4] [5].
Manganese(III)-catalyzed reactions represent a redox-neutral route to cyclopropanols. Computational studies reveal that Mn(acac)₃ facilitates C–C bond cleavage in cyclopropanols, generating Mn(II)-bound carbene radicals [6]. This metalloradical pathway proceeds via a low-energy transition state (ΔG‡ = 18.3 kcal/mol) and enables stereoselective functionalization at room temperature [6]. The method’s versatility is demonstrated in the synthesis of bicyclic cyclopropanols, where ligand design dictates enantioselectivity [6].
Zinc carbenoid-mediated cyclopropanations exhibit substrate-controlled diastereoselectivity. In the synthesis of a dihydropyrrole intermediate, steric effects from the N-Boc group direct carbenoid addition to the re face, achieving a 7:1 trans:cis ratio [3]. DFT calculations attribute this selectivity to torsional strain in the transition state [3]. Similarly, Kulinkovich reactions with chiral esters induce diastereomeric excesses up to 75% through non-covalent interactions between the titanium complex and ester substituents [8].
Asymmetric Kulinkovich reactions employing titanium(IV) TADDOLate complexes achieve enantiomeric excesses (ee) >90% [8]. Key to this success is the chiral (4R,5R)-TADDOL ligand, which imposes a C₂-symmetric environment on titanium, steering the alkene approach to favor one enantioface [8]. For example, reaction of ethyl 4-pentenoate with EtMgBr and Ti-TADDOLate affords (1R,2S)-cyclopropanol with 94% ee [8].
Chiral auxiliaries embedded in cyclopropanone precursors govern stereochemical outcomes. Using enantioenriched 1-sulfonylcyclopropanols, Rivera et al. demonstrated that Grignard addition proceeds with retention of configuration, delivering cyclopropanols with 98% ee [4]. The sulfonyl group’s electron-withdrawing nature locks the cyclopropane ring in a rigid conformation, minimizing racemization during nucleophilic attack [4] [5].
Corrosive;Acute Toxic